N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide hydrochloride
Description
This compound is a benzothiazole-naphthalene hybrid featuring a 6-bromo substitution on the benzothiazole ring, a dimethylaminoethyl group, and a 3-methoxy-substituted naphthalene carboxamide backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Benzothiazole derivatives are widely investigated for their anticancer, antimicrobial, and kinase-inhibitory properties, while naphthalene moieties contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O2S.ClH/c1-26(2)10-11-27(23-25-19-9-8-17(24)14-21(19)30-23)22(28)18-12-15-6-4-5-7-16(15)13-20(18)29-3;/h4-9,12-14H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPHJWFFCBXZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized into three groups: benzothiazole-based derivatives, naphthalene carboxamides, and dimethylaminoethyl-containing molecules. Below is a comparative analysis based on synthetic routes, physicochemical properties, and biological activities.
Structural and Functional Group Comparisons
Research Findings and Limitations
- Key Advantage : The hydrochloride salt and methoxy group synergistically improve solubility and target binding.
- Limitation: Limited in vivo data compared to FDA-approved benzothiazoles (e.g., riluzole).
- Contradictions : Some studies suggest bromine substitution reduces metabolic stability, conflicting with its prevalence in kinase inhibitors .
Preparation Methods
Bromination of 2-Aminothiophenol Derivatives
Initial bromination of 2-aminothiophenol or its precursors is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. Yields exceeding 80% are reported when using NBS with catalytic sulfuric acid.
Cyclization to Form the Benzothiazole Ring
The brominated intermediate undergoes cyclization with carbon disulfide (CS₂) in ethanol under reflux (78°C, 6–8 hours), catalyzed by potassium hydroxide. This step achieves >85% conversion efficiency, with purification via recrystallization from ethanol.
Table 1: Comparative Bromination-Cyclization Conditions
| Step | Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Bromination | NBS, H₂SO₄ | DCM | 0°C | 82% | |
| Cyclization | CS₂, KOH | Ethanol | 78°C | 87% |
Introduction of the Dimethylaminoethyl Side Chain
The dimethylaminoethyl moiety is introduced via nucleophilic substitution or reductive amination.
Alkylation with 2-Chloro-N,N-dimethylethylamine
Reaction of 6-bromo-1,3-benzothiazol-2-amine with 2-chloro-N,N-dimethylethylamine in acetonitrile at 60°C for 12 hours, using potassium carbonate as a base, yields the secondary amine (68–72%).
Reductive Amination Optimization
Alternative approaches employ reductive amination with dimethylamine and glyoxal, followed by sodium borohydride reduction. This method improves yields to 75–78% but requires strict moisture control.
Synthesis of 3-Methoxynaphthalene-2-carboxylic Acid
The naphthalene component is prepared through Friedel-Crafts acylation and subsequent methylation.
Friedel-Crafts Acylation of Methoxynaphthalene
Methoxynaphthalene undergoes acylation with acetyl chloride in the presence of AlCl₃ (1.2 equiv) at −10°C, producing 3-acetylnaphthalene-2-methoxy (94% yield).
Oxidation to Carboxylic Acid
The acetyl group is oxidized using potassium permanganate (KMnO₄) in aqueous NaOH (80°C, 4 hours), yielding 3-methoxynaphthalene-2-carboxylic acid (89% purity after acid precipitation).
Formation of the Carboxamide Linkage
The final coupling step utilizes carbodiimide-based activation.
Carboxylic Acid Activation
3-Methoxynaphthalene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with the benzothiazole-ethylamine intermediate in anhydrous DCM.
Coupling Agent-Mediated Synthesis
Alternatively, direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF achieves 70–74% yields, with reduced side-product formation.
Table 2: Carboxamide Coupling Efficiency
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for enhanced stability.
Acidic Precipitation
The tertiary amine is treated with hydrogen chloride (HCl) gas in diethyl ether, inducing crystallization. Optimal HCl stoichiometry (1.05 equiv) prevents over-acidification, achieving 98% purity.
Aqueous Workup
Alternative protocols dissolve the free base in ethanol, followed by dropwise addition of concentrated HCl (37%). Filtration and washing with cold ethanol yield 96% pure hydrochloride.
Optimization and Yield Considerations
Catalytic System Enhancements
Palladium-catalyzed steps (e.g., Suzuki couplings for analogous intermediates) benefit from ligand optimization. Using 1,1'-bis(diphenylphosphino)ferrocene (dppf) increases yields by 12–15% compared to triphenylphosphine ligands.
Solvent Impact on Reaction Kinetics
Dimethyl sulfoxide (DMSO) accelerates coupling reactions but complicates purification. Substituting with dimethylacetamide (DMAc) reduces side reactions while maintaining 70% efficiency.
Scalability Challenges
Industrial-scale production faces limitations in:
Q & A
Q. What steps ensure reproducibility in multi-step syntheses across labs?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step SOPs with exact equivalents (e.g., “3.2 mmol” vs. “~3 mmol”) and equipment specs (e.g., Schlenk line for air-sensitive steps) .
- Interlab Validation : Share samples with collaborators for independent HPLC/NMR validation; use reference standards (e.g., USP-grade reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
